molecular formula C21H20O8 B4579955 3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane

3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B4579955
M. Wt: 400.4 g/mol
InChI Key: LOGORLJVFDSHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a useful research compound. Its molecular formula is C21H20O8 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.11581759 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Stabilization

A study by Yachigo et al. (1992) introduced a new antioxidant, identified as Sumilizer GA-80, demonstrating a synergistic stabilizing effect when combined with thiopropionate type antioxidants in polymers. This effect was attributed to the association through hydrogen bonding, which was confirmed by IR analyses and the estimation of association equilibrium constants in a model system (Shin-ichi Yachigo, M. Sasaki, F. Kojima, 1992).

Food Contact Material Safety

The European Food Safety Authority (EFSA) provided a scientific opinion on the safety evaluation of a similar compound, intended for use as a stabilizer in food contact materials. The substance was deemed safe for consumer use, provided the migration limits were not exceeded (Flavourings, 2012).

Copolymerization for Material Properties

Research on copolymerization of cyclic ketenacetals, including studies by Schulze and Klemm (1995), explored the polymerization process and material properties. The research aimed to control material properties for applications requiring gel-like, rubber-like, or hard polymer samples by varying the content of certain compounds in the monomer mix (T. Schulze, E. Klemm, 1995).

Condensation Polymerization

Pryde et al. (1962) discussed the synthesis of linear poly(amide-acetals) through condensation polymerization, revealing the potential for creating crosslinked polymers that form insoluble, infusible, and transparent solids with strong adherence to glass (E. H. Pryde, D. J. Moore, H. M. Teeter, J. C. Cowan, 1962).

Non-Linear Optical Properties

Alizadeh et al. (2020) synthesized novel ball-type metallophthalocyanines bridged by a derivative compound, showing significant non-linear absorption coefficients and suitability for optical limiting applications. This highlights the compound's role in developing materials with advanced optical properties (S. Alizadeh, Gülşen Kösoğlu, M. Erdem, Nursel Açar-Selçuki, Metin Özer, B. Salih, Ö. Bekaroğlu, 2020).

Properties

IUPAC Name

3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O8/c1-3-15-17(28-11-26-15)5-13(1)19-22-7-21(8-23-19)9-24-20(25-10-21)14-2-4-16-18(6-14)29-12-27-16/h1-6,19-20H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGORLJVFDSHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)C3=CC4=C(C=C3)OCO4)COC(OC2)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
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3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
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3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.